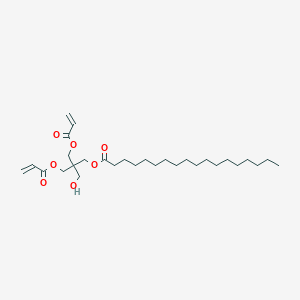

Pentaerythritol diacrylate monostearate

描述

Significance and Role of Multifunctional Acrylate (B77674) Monomers in Polymer Chemistry

Multifunctional acrylate monomers are a crucial class of compounds in polymer chemistry, serving as fundamental building blocks for creating crosslinked polymer networks. chiragenterprise.com These monomers possess two or more reactive acrylate groups, which can participate in polymerization reactions, typically initiated by free radicals generated by UV light or heat. polysciences.com The ability to form three-dimensional structures imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting polymers. kowachemical.com

The versatility of multifunctional acrylates allows for the precise tailoring of polymer properties. By selecting monomers with different functionalities (di-, tri-, tetra-functional, etc.) and backbone structures, chemists can control characteristics such as hardness, flexibility, adhesion, and weatherability. arkema.com This adaptability makes them indispensable in a wide array of applications, including coatings, adhesives, inks, and advanced materials for 3D printing and biomedical devices. polysciences.comarkema.com

Overview of Pentaerythritol (B129877) Diacrylate Monostearate as a Versatile Building Block in Polymer Design

Pentaerythritol diacrylate monostearate stands out as a particularly versatile building block due to its hybrid nature. The two acrylate groups provide the capacity for crosslinking, similar to other multifunctional acrylates. However, the presence of the long, hydrophobic stearate (B1226849) chain introduces a distinct characteristic. This fatty acid component can impart properties such as hydrophobicity, lubricity, and improved flexibility to the polymer matrix.

The incorporation of the stearate group can be leveraged to create polymers with unique surface properties or to enhance compatibility with other hydrophobic components in a formulation. For instance, in the field of chromatography, the inclusion of stearate has been shown to improve the separation of nonpolar compounds. polysciences.com The remaining free hydroxyl group offers a site for further chemical modification, allowing for the grafting of other functional molecules or for interaction with substrates to improve adhesion.

The synthesis of related pentaerythritol acrylates, such as pentaerythritol diacrylate (PEDA), typically involves the direct esterification of pentaerythritol with acrylic acid. journalajocs.comresearchgate.net A similar synthetic strategy can be employed for this compound, with the stoichiometry of the reactants being carefully controlled to achieve the desired degree of esterification with both acrylic acid and stearic acid.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C29H50O7 |

| Molecular Weight | 510.7 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 7 |

| Topological Polar Surface Area | 99.1 Ų |

| IUPAC Name | [2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] octadecanoate |

| Data sourced from PubChem CID 4145213 nih.gov |

Scope and Objectives of Academic Research on this compound

Academic research on asymmetrically functionalized monomers like this compound is driven by the pursuit of novel polymers with highly specific and advanced functionalities. The primary objectives of investigating this particular compound include:

Controlling Polymer Architecture: Research focuses on utilizing the dual reactivity of the acrylate and hydroxyl groups to create complex polymer architectures, such as comb-like or branched polymers. This control over the molecular structure is essential for developing materials with tailored macroscopic properties.

Developing Functional Surfaces: The hydrophobic stearate chain is of significant interest for creating surfaces with specific wetting and frictional characteristics. Studies may explore its use in developing anti-fouling coatings, low-friction surfaces, and materials for microfluidic devices.

Enhancing Polymer Properties: A key research goal is to understand how the incorporation of the stearate moiety affects the bulk properties of crosslinked acrylate networks. This includes investigating improvements in impact strength, flexibility, and thermal stability.

Creating Responsive Materials: The unique combination of functional groups may be exploited to design "smart" materials that respond to external stimuli. For example, the free hydroxyl group could be modified with a stimuli-responsive molecule, leading to materials that change their properties in response to changes in pH, temperature, or light.

Exploring Biocompatible and Biodegradable Polymers: Given that both pentaerythritol and stearic acid are derived from natural sources, there is an interest in exploring the potential of polymers based on this monomer for biomedical applications, such as in drug delivery systems or as scaffolds for tissue engineering. mdpi.com

属性

分子式 |

C29H50O7 |

|---|---|

分子量 |

510.7 g/mol |

IUPAC 名称 |

[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] octadecanoate |

InChI |

InChI=1S/C29H50O7/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(33)36-25-29(22-30,23-34-26(31)5-2)24-35-27(32)6-3/h5-6,30H,2-4,7-25H2,1H3 |

InChI 键 |

UXRNWUYCCQFHIH-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C |

同义词 |

PEDAS cpd pentaerythritol diacrylate monostearate |

产品来源 |

United States |

Synthetic Methodologies and Precursor Design for Pentaerythritol Diacrylate Monostearate

Esterification Pathways for Pentaerythritol (B129877) Acrylate (B77674) Synthesis

The foundational chemistry for synthesizing pentaerythritol diacrylate monostearate lies in the esterification of pentaerythritol. This polyhydric alcohol, with four primary hydroxyl groups, can be esterified with various carboxylic acids. The synthesis of the acrylate portion of the target molecule can be understood by examining the preparation of pentaerythritol acrylates.

Direct esterification is a common method for producing pentaerythritol acrylates. journalajocs.comresearchgate.net This process involves the reaction of pentaerythritol with acrylic acid, typically in the presence of an acid catalyst and a polymerization inhibitor to prevent the unwanted polymerization of the acrylate groups. researchgate.netgoogle.com The reaction is generally carried out under reflux with a solvent that forms an azeotrope with water, facilitating the removal of water and driving the reaction towards the formation of the ester. google.comnih.gov

The synthesis of pentaerythritol diacrylate (PEDA) specifically has been achieved through the esterification of pentaerythritol and acrylic acid using p-toluenesulfonic acid (PTSA) supported on silica (B1680970) as a catalyst. journalajocs.com The yield of PEDA is influenced by several factors, including catalyst concentration, the molar ratio of reactants, reaction temperature, and reaction time. journalajocs.com Research has shown that a high yield of PEDA can be obtained by optimizing these conditions. journalajocs.com For instance, one study achieved a 64.5% yield of PEDA with a catalyst concentration of 2.0 wt%, a molar ratio of acrylic acid to pentaerythritol of 2.7, a temperature of 403 K, and a reaction time of 240 minutes. journalajocs.com

Similarly, the synthesis of other pentaerythritol acrylates, such as the tetraacrylate (PETA), follows similar principles of direct esterification. wikipedia.orgprepchem.com The stoichiometry of the reactants is a critical factor in determining the final product distribution. To synthesize this compound, a controlled, multi-step esterification or a one-pot reaction with precise stoichiometric control of acrylic acid and stearic acid would be necessary. The initial step would likely involve the esterification of pentaerythritol with stearic acid, followed by the introduction of acrylic acid. This sequential addition helps to control the placement of the different ester groups.

The esterification of pentaerythritol with stearic acid is also a well-established process. tiiips.comgoogle.com This reaction is typically catalyzed by an acid, such as sulfuric acid, or a solid catalyst like zinc oxide. tiiips.comgoogle.com The process involves heating the mixture of pentaerythritol and stearic acid in the presence of the catalyst, followed by purification steps to remove unreacted starting materials and the catalyst. tiiips.com

| Reactants | Catalyst | Solvent | Key Conditions | Product | Yield | Reference |

| Pentaerythritol, Acrylic Acid | p-Toluenesulfonic acid (PTSA) on silica | Not specified | 2.0 wt% catalyst, Molar ratio (AA/PER) = 2.7, T=403 K, t=240 min | Pentaerythritol diacrylate (PEDA) | 64.5% | journalajocs.com |

| Pentaerythritol, Acrylic Acid | Toluene-p-sulfonic acid | Toluene | Reflux dehydration | Pentaerythritol diacrylate (PEDA) | Not specified | researchgate.net |

| Pentaerythritol, Stearic Acid | Sulfuric Acid | Not specified | Acid catalysis, water removal | Pentaerythritol distearate | Not specified | tiiips.com |

| Pentaerythritol, Stearic Acid | Zinc Oxide | Not specified | Weight ratio (PER/Stearic Acid) = 1:5-8 | Pentaerythritol stearate (B1226849) | Not specified | google.com |

| Pentaerythritol, Acrylic Acid | Acid ion exchanger | Petroleum ether | Reflux, 48 hours | Pentaerythritol tetraacrylate (PETA) | Not specified | prepchem.com |

Table 1: Examples of Esterification Reactions for Pentaerythritol Derivatives

Functionalization and Derivatization Strategies for this compound Analogues

The versatility of the pentaerythritol backbone allows for the synthesis of a wide range of analogues through various functionalization and derivatization strategies. These strategies can modify the properties of the final molecule for specific applications.

One powerful technique for functionalizing acrylate-containing molecules is the thiol-Michael addition reaction. nih.gov This reaction involves the addition of a thiol to an acrylate group and is known for its simplicity, high efficiency, and insensitivity to air and moisture. nih.gov This method can be employed to attach a variety of functional groups to the acrylate moieties of a precursor molecule like pentaerythritol triacrylate by reacting it with a functional thiol in a 1:1 molar ratio. nih.gov This approach allows for the introduction of functionalities such as amines (in a protected form like Boc-protected amines) or fluoroalkanes, which can alter properties like surface wetting. nih.gov By extension, this strategy could be applied to this compound to create analogues with tailored surface properties or for subsequent conjugation with other molecules. nih.gov

Another approach to creating analogues involves the use of "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org This method has been used to synthesize a series of glycoconjugates derived from pentaerythritol. rsc.org In this strategy, pentaerythritol is first modified to contain either azide (B81097) or alkyne functionalities. These modified pentaerythritol derivatives can then be reacted with molecules containing the complementary functionality, such as sugars, to form well-defined, multi-functional structures. rsc.org For example, a tetra-propargyl ether of pentaerythritol can be reacted with a sugar azide to create glycoclusters. rsc.org This methodology could be adapted to synthesize analogues of this compound where the remaining hydroxyl group is functionalized with a specific moiety via a triazole linkage, offering a pathway to complex, branched architectures with diverse properties. rsc.org

The synthesis of such analogues provides a route to materials with advanced functionalities. For instance, pentaerythritol-based derivatives have been explored for applications in creating macroporous scaffolds for tissue engineering, highlighting the importance of tailored molecular design. researchgate.net

| Functionalization Method | Reagents | Key Features | Potential Application for Analogues | Reference |

| Thiol-Michael Addition | Functional thiol, Acrylate monomer, Amine catalyst | Simple, quantitative, air/moisture insensitive | Modification of surface properties, conjugation | nih.gov |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide- and alkyne-functionalized pentaerythritol derivatives | High efficiency, formation of stable triazole linkage | Synthesis of complex, branched glycoconjugates and other functional materials | rsc.org |

Table 2: Functionalization Strategies for Pentaerythritol-Based Molecules

Polymerization Kinetics and Mechanisms of Pentaerythritol Diacrylate Monostearate Systems

Free Radical Polymerization of Pentaerythritol (B129877) Diacrylate Monostearatenih.gov

Free radical polymerization is a common method for curing multifunctional acrylates like PEDAS. imaging.org This process involves the sequential addition of monomer units to a growing radical chain. In the case of PEDAS, which contains two acrylate (B77674) functional groups, the polymerization results in a three-dimensional network structure. nih.gov The polymerization of PEDAS as the sole monomer via photo-induced free radical polymerization has been used to fabricate polymeric monoliths. nih.gov The kinetics of such systems are often complex, characterized by autoacceleration due to diffusion-controlled termination, which arises from the decreased mobility of polymer radicals as the network forms. imaging.org

The initiation of free radical polymerization requires the generation of free radicals from an initiator molecule. This can be achieved through thermal decomposition or photolysis. Radical photoinitiating systems are broadly categorized based on their mechanism of radical generation following the absorption of light. nih.gov

Table 1: Initiator Systems for Acrylate Polymerization

| Initiator Name | Abbreviation | Type | Activation Method | Used with PEDAS |

| 2,2-dimethoxy-2-phenylacetophenone (B1663997) | DMPA | Photoinitiator | UV Light | Yes nih.gov |

| 2-hydroxy-1-[4-(2-hydroxyethoxy) phenyl]-2-methyl-1-propanone | I2959 | Photoinitiator | UV Light | No (Used with PEGDA) nih.govnih.gov |

| Lithium acylphosphinate salt | LAP | Photoinitiator | UV/Visible Light | No (Used with PEGDA) nih.govnih.gov |

Following initiation, the polymerization proceeds through propagation and termination steps. The propagation phase involves the rapid addition of monomer molecules to the growing polymer radical. For multifunctional acrylates, the kinetics are significantly influenced by the formation of a crosslinked network. imaging.org

The termination step, where radical activity is destroyed, is particularly complex in these systems. As polymerization advances, the viscosity of the system increases dramatically, leading to a state where the termination reactions become diffusion-controlled. tennessee.edu This phenomenon, known as the gel effect or autoacceleration, causes a rapid increase in the polymerization rate. imaging.org The termination kinetics are chain-length dependent; as polymer chains grow and become less mobile, the rate of termination decreases. canterbury.ac.nz In acrylate polymerization, the potential for secondary reactions, such as backbiting, can create tertiary midchain radicals, which have different propagation and termination rates compared to the secondary propagating radicals, further complicating the kinetic analysis. canterbury.ac.nz The final conversion is limited by the vitrification of the system, where the restricted mobility of both the monomers and the radical chain ends effectively halts the reaction. imaging.org

Photoinitiated Polymerization of Pentaerythritol Diacrylate Monostearate Systemsimaging.orgnih.gov

Photoinitiated polymerization offers excellent spatial and temporal control over the curing process, as the reaction starts only upon exposure to a light source. nih.gov This technique has been successfully applied to create poly(PEDAS) monoliths in fused-silica capillaries, with polymerization being completed within 10 minutes under UV irradiation. nih.gov The kinetics of photopolymerization typically show an initial fast reaction period followed by a slower, longer period as the network solidifies. researchgate.net

The choice of photoinitiator is critical for efficient photo-polymerization. Acylphosphine oxide photoinitiators are noted for their absorption spectra extending into wavelengths suitable for various applications. nih.govnih.gov For PEDAS polymerization, 2,2-dimethoxy-2-phenylacetophenone (DMPA) has been effectively used. nih.gov The efficiency of a photoinitiator depends on its ability to absorb light at the given wavelength and the quantum yield of radical formation. The concentration of the photoinitiator also plays a crucial role; studies on other diacrylate systems have shown that an optimal concentration exists to achieve maximum conversion. researchgate.net

PEDAS systems are typically cured using ultraviolet (UV) light. nih.gov The polymerization of PEDAS monoliths, for instance, is conducted using UV irradiation. nih.gov The light intensity is a key parameter, as it influences the rate of radical generation and, consequently, the polymerization rate. imaging.org Studies on related systems have used UV lamps with specific wavelengths, such as 365 nm. imaging.orgnih.gov

There is also growing interest in initiators that are activated by visible light sources (up to 420 nm). Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, for example, is a photoinitiator that can be activated by both UV and visible light, which is advantageous for curing thicker or less transparent materials. The dynamics of curing are such that a rapid conversion occurs initially, but the reaction slows down significantly as the polymer network becomes more rigid, limiting monomer diffusion. imaging.org

Thiol-Acrylate Polymerization Involving Pentaerythritol Diacrylate Monostearatenih.govnih.gov

Thiol-acrylate polymerization is an alternative and complementary approach that can be combined with free-radical polymerization. This reaction typically proceeds via a base-catalyzed Michael addition mechanism, which involves the step-growth addition of a thiol group to an acrylate double bond. nih.govnih.gov This method can be advantageous as it can proceed without radical-producing initiators. nih.gov

In a notable study, a hybrid polymerization approach was used for PEDAS. nih.gov Polymeric monoliths were prepared via the photoinitiated thiol-acrylate polymerization of PEDAS and trimethylolpropane (B17298) tris(3-mercaptopropionate) (TPTM). nih.gov In this system, the acrylate groups of PEDAS undergo two simultaneous reactions: homopolymerization via a free-radical mechanism and copolymerization with the thiol groups of TPTM. nih.gov This dual mechanism results in a poly(PEDAS-co-TPTM) monolith with distinct morphology and improved permeability compared to a pure poly(PEDAS) monolith created under the same conditions. nih.gov The thiol-acrylate reaction contributes to a more open and flexible network structure. imaging.org

Table 2: Research Findings on PEDAS Polymerization Systems

| Polymerization System | Monomers | Initiator/Catalyst | Key Findings | Reference |

| Photo-induced Free Radical Polymerization | PEDAS | 2,2-dimethoxy-2-phenylacetophenone (DMPA) | Formation of a poly(PEDAS) monolith. | nih.gov |

| Photo-induced Thiol-Acrylate Polymerization | PEDAS, Trimethylolpropane tris(3-mercaptopropionate) (TPTM) | 2,2-dimethoxy-2-phenylacetophenone (DMPA) | Simultaneous homopolymerization and copolymerization; resulted in a monolith with better permeability than pure poly(PEDAS). | nih.gov |

Controlled Polymerization Techniques for this compound Derivatives

The synthesis of well-defined polymers from multifunctional acrylates such as this compound presents a significant challenge due to the high reactivity of the acrylate groups, which can lead to rapid, uncontrolled polymerization and premature gelation. Conventional free-radical polymerization of such monomers typically results in polymers with broad molecular weight distributions and complex, cross-linked architectures that are difficult to characterize and process. To overcome these limitations, controlled polymerization techniques, also known as reversible-deactivation radical polymerization (RDRP), have been explored for multifunctional acrylates. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and controlled architectures.

The core principle of RDRP lies in establishing a dynamic equilibrium between a low concentration of active propagating radicals and a majority of dormant species. researchgate.net This reversible deactivation minimizes irreversible termination reactions, enabling polymer chains to grow in a more uniform and controlled manner. The most prominent RDRP techniques applicable to acrylate systems include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While specific research on the controlled polymerization of this compound is not extensively documented in publicly available literature, the principles and findings from studies on analogous multifunctional acrylates and pentaerythritol derivatives provide valuable insights.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for the controlled polymerization of a wide range of monomers, including acrylates. nih.gov It utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the polymer chains through a halogen atom transfer process. nih.gov The polymerization is initiated by an alkyl halide, and the equilibrium between the active radical species and the dormant halide-capped chains allows for controlled growth. nih.gov

For multifunctional acrylates, ATRP can be employed to synthesize star-like or cross-linked structures in a more controlled fashion than conventional free-radical methods. For instance, pentaerythritol-based cores with initiating sites have been used to grow polymer arms, leading to the formation of star polymers. nih.gov The application of ATRP to monomers with structures analogous to this compound would involve careful optimization of reaction conditions—such as catalyst concentration, ligand selection, temperature, and solvent—to prevent gelation while achieving high monomer conversion and maintaining control over the polymer architecture.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another highly versatile RDRP technique known for its tolerance to a wide variety of functional monomers and reaction conditions. sigmaaldrich.comillinois.edu This method employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain-transfer process. specificpolymers.com The choice of the RAFT agent is critical and depends on the reactivity of the monomer. sigmaaldrich.comspecificpolymers.com For acrylates, which are considered more-activated monomers (MAMs), trithiocarbonates and certain dithioesters are effective CTAs. specificpolymers.com

The application of RAFT to multifunctional acrylates like pentaerythritol derivatives allows for the synthesis of polymers with complex architectures, including block copolymers and star polymers. sigmaaldrich.com The key to a successful RAFT polymerization of such monomers is to maintain a low concentration of propagating radicals to delay the onset of cross-linking and gelation. Photo-induced RAFT (PET-RAFT) is a particularly promising approach as it allows for temporal and spatial control over the polymerization process using visible light, often under milder conditions than thermally initiated RAFT. illinois.edu

Research Findings for Analogous Systems

While direct experimental data for the controlled polymerization of this compound is scarce, studies on similar multifunctional acrylates provide a basis for understanding the expected behavior and outcomes. Research on the polymerization of pentaerythritol triacrylate (PETA) and pentaerythritol tetraacrylate (PETTA) has demonstrated the challenges in controlling the polymerization of these highly functional monomers. nih.govwikipedia.org The primary difficulty is managing the high tendency for cross-linking.

In controlled polymerization of such systems, key parameters that are monitored include monomer conversion, number-average molecular weight (M_n), and dispersity (Đ). The goal is to achieve high conversion with a linear increase in M_n over time and maintain a low Đ (typically below 1.5), which is indicative of a controlled process.

Below are hypothetical data tables illustrating the expected outcomes of a controlled polymerization of a multifunctional acrylate similar to this compound, based on findings for analogous systems.

Table 1: Hypothetical Results for ATRP of a Pentaerythritol-based Diacrylate

| Entry | Monomer/Initiator/Catalyst/Ligand Ratio | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ |

| 1 | 100:1:0.5:1 | 2 | 35 | 18,000 | 1.25 |

| 2 | 100:1:0.5:1 | 4 | 62 | 32,000 | 1.30 |

| 3 | 100:1:0.5:1 | 6 | 85 | 45,000 | 1.38 |

| 4 | 200:1:0.5:1 | 6 | 78 | 82,000 | 1.45 |

This table illustrates the expected trend of increasing molecular weight with conversion and relatively low dispersity in a controlled ATRP of a multifunctional acrylate.

Table 2: Hypothetical Results for RAFT Polymerization of a Pentaerythritol-based Diacrylate

| Entry | Monomer/CTA/Initiator Ratio | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ |

| 1 | 150:1:0.2 | 3 | 41 | 22,000 | 1.22 |

| 2 | 150:1:0.2 | 6 | 75 | 41,000 | 1.28 |

| 3 | 150:1:0.2 | 9 | 92 | 50,000 | 1.35 |

| 4 | 300:1:0.2 | 9 | 88 | 95,000 | 1.42 |

This table shows the anticipated outcome for a RAFT polymerization, demonstrating good control over molecular weight and a narrow molecular weight distribution for a multifunctional acrylate system.

Copolymerization and Polymeric Network Formation with Pentaerythritol Diacrylate Monostearate

Integration of Pentaerythritol (B129877) Diacrylate Monostearate into Diverse Copolymer Systems

Pentaerythritol diacrylate monostearate (PEDAS) serves as a critical building block in the synthesis of complex polymer systems. Its distinct structure, featuring two polymerizable acrylate (B77674) groups and a long, hydrophobic stearate (B1226849) chain, allows it to be copolymerized with a variety of other monomers to fine-tune the characteristics of the resulting material. This versatility makes it a valuable component in creating materials with controlled morphology and chemical properties, such as polymeric monoliths used in separation science. nih.gov

The primary mechanism for integrating PEDAS into a polymeric network is through the covalent crosslinking of its two acrylate groups. researchgate.net These groups readily participate in polymerization reactions, most commonly free-radical polymerization, which can be initiated by thermal or photo-initiators. nih.govnih.gov This process connects individual monomer units, forming a durable three-dimensional network. The formation of this cross-linked structure is fundamental to the mechanical stability of the final polymer. researchgate.net

A notable and advanced method for crosslinking involves photo-initiated thiol-acrylate polymerization. In this approach, PEDAS is copolymerized with a thiol-containing monomer, such as trimethylolpropane (B17298) tris(3-mercaptopropionate) (TPTM). nih.gov This specific reaction is advantageous as it proceeds rapidly and allows for the simultaneous homopolymerization of the acrylate and its copolymerization with the thiol, leading to a highly cross-linked and stable network structure. nih.gov This method has been successfully employed to create poly(PEDAS-co-TPTM) monoliths with improved performance characteristics compared to monoliths made from PEDAS alone. nih.gov

The molecular structure of PEDAS is amphipathic, meaning it possesses both hydrophobic and more hydrophilic (or reactive) regions. The long C18 stearate chain imparts significant hydrophobicity, while the acrylate functional groups can interact with a wider range of monomers. nih.govnih.govresearchgate.net This dual nature governs its interactions with co-monomers and influences the properties of the resulting copolymer.

When copolymerized, the hydrophobic stearate tail tends to orient itself away from more polar or hydrophilic co-monomers. This interaction at the molecular level can influence the final architecture of the polymer network, creating domains with differing surface energies. For instance, in the context of block copolymers, the interplay between distinct hydrophilic and hydrophobic monomer units can lead to microphase-separated structures, such as lamellae or isolated islands, which can significantly alter the material's surface properties and interactions with external media. nih.gov The choice of co-monomers, whether they are more hydrophobic or hydrophilic, is therefore a critical parameter in designing the final polymer's characteristics. nih.govresearchgate.net

Influence of Co-monomer Composition on Network Architecture

The architecture of a polymeric network, including its porosity, mechanical stability, and surface chemistry, is directly influenced by the composition of the co-monomers used during polymerization. The inclusion of different monomers alongside PEDAS allows for the precise tailoring of the network's properties.

For example, in the creation of monolithic columns, copolymerizing PEDAS with a thiol-based monomer like TPTM results in a monolith with a different morphology and better permeability than one made from pure PEDAS. nih.gov Similarly, the incorporation of monomers like ethylene (B1197577) dimethacrylate (EDMA) or polyhedral oligomeric silsesquioxane methacryl substituted (POSS-MA) in related acrylate-based systems has been shown to enhance mechanical stability and pH tolerance. researchgate.net

Porogen Systems and Their Role in Macroporous Network Formation

The creation of macroporous polymer networks, such as monolithic columns, from PEDAS and its co-monomers is critically dependent on the use of a porogen system. Porogens are non-reactive solvents or solvent mixtures that are included in the polymerization mixture. google.comresearchgate.net During polymerization, the growing polymer cross-links and precipitates within this solvent system. The spaces occupied by the porogen are what ultimately become the pores of the final material after the porogen is washed away. google.com

The composition of the porogen system is a key parameter that controls the porous properties of the resulting network, including pore size distribution and total porosity. researchgate.net By carefully selecting the porogens—often a mixture of a "good" solvent (which solvates the polymer chains) and a "poor" solvent (which acts as the porogen)—it is possible to fine-tune the morphology of the macroporous structure.

In research involving poly(PEDAS-co-TPTM) monoliths, it was demonstrated that adjusting the composition of the porogenic solvents directly impacts the chromatographic performance, leading to lower plate heights, which indicates higher separation efficiency. nih.gov The optimization of the porogen system, along with monomer composition and polymerization conditions, is therefore essential for fabricating macroporous materials with desired permeability and performance characteristics. researchgate.net

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] octadecanoate | nih.gov |

| Molecular Formula | C₂₉H₅₀O₇ | nih.gov |

| Molecular Weight | 510.7 g/mol | nih.gov |

| Synonyms | PEDAS, 2-(Hydroxymethyl)-2-((stearoyloxy)methyl)propane-1,3-diyl diacrylate | nih.gov |

Table 2: Research Findings on Copolymerization with this compound

| Crosslinking Monomer | Co-monomer(s) | Polymerization Method | Application | Key Finding | Source(s) |

| This compound (PEDAS) | None (Homopolymer) | Photo-induced free radical polymerization | Polymeric Monolithic Column | Forms a baseline monolith structure. | nih.gov |

| This compound (PEDAS) | Trimethylolpropane tris(3-mercaptopropionate) (TPTM) | Photo-initiated thiol-acrylate polymerization | Polymeric Monolithic Column | Resulting monolith has better permeability and chromatographic performance than the PEDAS homopolymer. | nih.gov |

| Pentaerythritol tetraacrylate (PETA) (related compound) | N/A | Free radical polymerization | Crosslinked Polycarboxylate Superplasticizer | Creates a crosslinked polymer with higher dispersive capacity compared to linear comb-like polymers. | nih.gov |

Structural and Morphological Characterization of Pentaerythritol Diacrylate Monostearate Based Polymeric Materials

Microstructural Analysis of Crosslinked Networks

The performance of polymers made from pentaerythritol (B129877) diacrylate monostearate is intrinsically linked to the architecture of their crosslinked networks. The formation of these networks results in a three-dimensional structure that dictates the material's physical and chemical properties. The acrylate (B77674) groups within the monomer are key to this process, enabling the formation of these complex networks through polymerization.

Porosity and Pore Size Distribution Analysis

The porosity and the distribution of pore sizes within the polymer network are defining characteristics of pentaerythritol diacrylate monostearate-based materials, especially when designed for applications like chromatography or tissue engineering. nih.govnih.gov These properties are typically adjustable through the careful selection of porogenic solvents, which are solvents used to create pores during the polymerization process. nih.gov

The mechanism of pore formation involves a phase separation process where crosslinked polymer nuclei form and agglomerate, creating interstitial voids that become the macropores of the final material. nih.gov Techniques such as Mercury Intrusion Porosimetry can be used to quantify the total pore volume, average pore size, and the specific surface area of these materials. The data derived from such analyses are crucial for understanding the material's permeability and its capacity for interaction with other substances. For example, the porous properties of monoliths can be finely tuned by altering the composition of the porogenic solvents, which directly influences the phase separation and the resulting pore structure. nih.gov

Network Homogeneity and Crosslink Density Determination

The homogeneity of the polymer network and its crosslink density are critical parameters that significantly influence the mechanical strength and viscoelastic properties of the final material. Crosslink density refers to the number of cross-links per unit volume in a polymer network. ub.edu

Several methods are available to determine the crosslink density of polymeric materials. Traditional techniques include swelling experiments, which rely on the Flory-Rehner equation, and equilibrium stress-strain measurements. ub.edudtic.mil In the swelling method, the polymer is immersed in a suitable solvent, and the degree of swelling is measured gravimetrically to calculate the crosslink density. dtic.milresearchgate.net More advanced instrumental techniques like Dynamic Mechanical Analysis (DMA) and rheology measure the storage modulus of the material in its rubbery plateau region, which is directly correlated to the crosslink density. For an unfilled thermosetting polymer, the crosslinking density can be quantitatively calculated from these measurements.

Below is an interactive table summarizing common methods for determining crosslink density.

| Method | Principle | Key Measurement |

| Swelling | Based on the principle that the extent of swelling in a solvent is inversely proportional to the crosslink density (Flory-Rehner theory). ub.edudtic.mil | Volume fraction of polymer in the swollen gel (Vr). researchgate.net |

| Equilibrium Stress-Strain | Measures the modulus of the polymer at equilibrium swelling using tensile or compression tests. dtic.mil | Equilibrium extension or compression modulus. |

| Rheology / DMA | Measures the viscoelastic properties of the polymer, specifically the storage modulus (G' or E') in the rubbery plateau region above the glass transition temperature (Tg). | Storage Modulus (G' or E'). |

Impact of Polymerization Conditions on Macroporous Structure

The macroporous structure of polymers derived from this compound is highly sensitive to the conditions under which polymerization occurs. Key parameters that can be manipulated to control the final morphology include the polymerization temperature and the composition of the porogenic solvent system. nih.govmdpi.com

Polymerization Temperature: The temperature has a significant effect on the rate of polymerization and, consequently, on the pore structure. Generally, a higher polymerization temperature leads to a faster reaction rate. nih.gov This results in the rapid formation of a larger number of small polymer nuclei (globules). nih.govmdpi.com The resulting structure is often characterized by smaller pores and a higher specific surface area. Conversely, lower temperatures slow down the polymerization, allowing the initially formed nuclei more time to swell with monomer and grow larger, leading to the formation of larger pores. nih.gov

Porogenic Solvents: The choice of porogenic solvent is perhaps the most critical factor in tailoring the porous properties of the monolith. mdpi.com The solvating power of the porogen affects the point at which phase separation occurs. A "good" solvent, which effectively solvates the growing polymer chains, will delay phase separation, often resulting in a more densified structure with smaller pores. In contrast, a "poor" solvent (or precipitant) will induce earlier phase separation, leading to the formation of larger, more distinct polymer aggregates and, consequently, a more open macroporous structure. By adjusting the ratio of a good solvent to a poor solvent in the polymerization mixture, the pore size distribution and total porosity can be precisely controlled. nih.gov

The interplay of these conditions allows for the rational design of this compound-based polymers with macroporous architectures optimized for specific applications.

Below is an interactive table summarizing the effects of polymerization conditions.

| Polymerization Condition | Effect on Process | Resulting Macroporous Structure |

| Higher Temperature | Increased polymerization rate, faster formation of more nuclei. nih.govmdpi.com | Smaller pore sizes, higher specific surface area. nih.gov |

| Lower Temperature | Decreased polymerization rate, more time for nuclei to grow. nih.gov | Larger pore sizes. nih.gov |

| "Good" Porogenic Solvent | Delays phase separation, better solvation of polymer chains. mdpi.com | Denser structure, smaller pores. |

| "Poor" Porogenic Solvent | Induces earlier phase separation. mdpi.com | More open structure, larger macropores. |

Rheological and Mechanical Property Investigations of Pentaerythritol Diacrylate Monostearate Polymers

Viscoelastic Behavior of Poly(Pentaerythritol Diacrylate Monostearate) Networks

The viscoelastic behavior of a polymer network describes its response to deformation as a combination of elastic (solid-like) and viscous (liquid-like) characteristics. For a cross-linked system like poly(this compound), this behavior is largely dictated by the interplay between the cross-linked acrylate (B77674) components and the flexible stearate (B1226849) side chains.

Polymers of pentaerythritol (B129877) diacrylate monostearate are expected to be viscoelastic in nature. nih.gov The cross-linked network formed by the diacrylate functions provides the elastic component, allowing the material to store energy and recover its shape after the removal of a stress. The long, unreactive stearate chains, however, can be expected to act as internal plasticizers, providing a mechanism for energy dissipation through chain motion and contributing to the viscous response. This would likely result in a material with significant damping capacity, as indicated by the tan δ (the ratio of loss modulus to storage modulus).

The rheological properties, such as the storage modulus (G') and loss modulus (G''), would be dependent on frequency and temperature. At low frequencies or high temperatures, the stearate chains would have greater mobility, leading to a more pronounced viscous response. Conversely, at high frequencies or low temperatures, the chain mobility would be restricted, and the material would behave in a more elastic manner. In hydrogel systems of related diacrylates like poly(ethylene glycol) diacrylate (PEGDA), an increase in polymer content leads to a firmer and more elastic material, a trend that could be anticipated for poly(this compound) networks as well. nih.gov

Illustrative Data Table: Expected Viscoelastic Properties of a Cured Poly(this compound) Network

| Property | Expected Value/Behavior | Rationale |

| Storage Modulus (G') | Moderate | The diacrylate cross-linking provides stiffness, but the long stearate chains would lower the modulus compared to a more densely cross-linked system like one from pentaerythritol tetraacrylate. |

| Loss Modulus (G'') | Significant | The movement and relaxation of the flexible stearate chains would be a primary mechanism for energy dissipation. |

| Tan δ (G''/G') | High | The combination of elastic and significant viscous components would lead to a high damping factor. |

| Shear Thinning | Present | Both hydrogels and adipose tissue, which have complex networks, exhibit shear-thinning behavior, and it is a common characteristic of polymeric systems. nih.gov |

This table is illustrative and based on the predicted behavior from the monomer's structure and data from related polymer systems. Actual experimental values may vary.

Modulus and Mechanical Strength Evaluation of Derived Materials

The mechanical properties of materials derived from this compound, such as Young's modulus, tensile strength, and elongation at break, are directly linked to the structure of the polymer network. The presence of two acrylate groups per monomer allows for the formation of a cross-linked polymer. This network structure is crucial for achieving mechanical strength and dimensional stability.

For comparison, the inclusion of pentaerythritol diacrylate (PEDA) in polyurethane hot-melt adhesives has been shown to increase the tensile strength and elastic modulus of the final material. researchgate.net While this demonstrates the contribution of the diacrylate functionality to mechanical performance, the monostearate derivative would exhibit a balance of these strengthening effects with the plasticizing effect of the stearate chain.

Illustrative Data Table: Predicted Mechanical Properties of Poly(this compound)

| Mechanical Property | Predicted Value Range | Influence of Molecular Structure |

| Young's Modulus | Low to Moderate | Lowered by the plasticizing effect of the long stearate chains. |

| Tensile Strength | Moderate | Dependent on the efficiency of the cross-linking reaction of the diacrylate groups. |

| Elongation at Break | High | Increased due to the flexibility imparted by the C18 stearate chains, allowing for more deformation before failure. |

This table is illustrative and based on the predicted behavior from the monomer's structure and data from related polymer systems. Actual experimental values may vary.

Influence of Network Density and Co-monomer Ratios on Mechanical Performance

The mechanical performance of polymers derived from this compound can be tailored by controlling the network density and by copolymerizing it with other monomers.

Network Density: The cross-link density is a critical parameter that governs the mechanical properties of thermosetting polymers. researchgate.netnih.gov For a homopolymer of this compound, the network density is inherently determined by the monomer's structure and the completeness of the polymerization reaction. To increase the network density, a cross-linking agent with higher functionality, such as pentaerythritol tetraacrylate (PETA), could be introduced into the formulation. mdpi.com Increasing the cross-link density would be expected to:

Increase the Young's modulus and tensile strength. nih.gov

Increase the glass transition temperature (Tg). researchgate.netnih.gov

Decrease the elongation at break, leading to a more brittle material. nih.gov

Decrease the degree of swelling in solvents.

Co-monomer Ratios: The properties of a this compound polymer can be significantly modified by copolymerization. The choice of co-monomer and its ratio in the final polymer will dictate the final properties. For instance:

Copolymerization with a short-chain, rigid diacrylate (e.g., ethylene (B1197577) glycol dimethacrylate): This would increase the cross-link density and stiffness of the resulting material, leading to a higher modulus and lower elongation at break. mdpi.com

Copolymerization with a flexible mono-acrylate (e.g., ethyl acrylate): This would introduce more flexible linear segments between cross-links, potentially increasing the elongation at break and lowering the modulus.

Copolymerization with a hydrophilic monomer (e.g., acrylic acid): This would increase the hydrophilicity of the polymer, affecting its swelling behavior in aqueous environments and potentially influencing its mechanical properties in a hydrated state. The reactivity ratios of the co-monomers would be a critical factor in determining the final polymer microstructure and, consequently, its performance. acs.org

The reactivity ratio of the monomers in a copolymerization dictates the sequence distribution in the polymer chain and therefore has a strong influence on the final properties. acs.org For example, in photoreactive acrylate systems, changing the co-monomer from an acrylate to a methacrylate (B99206) can significantly increase the ultimate strength and modulus of the cured film due to differences in curing kinetics and the resulting chain structure. elsevierpure.com

Illustrative Data Table: Effect of Co-monomer on Mechanical Properties

| Co-monomer System | Expected Change in Young's Modulus | Expected Change in Elongation at Break | Rationale |

| This compound / Pentaerythritol tetraacrylate | Increase | Decrease | Higher cross-link density from the tetra-functional monomer. mdpi.com |

| This compound / Stearyl acrylate | Decrease | Increase | Reduced cross-link density and increased chain flexibility. researchgate.net |

| This compound / Acrylic Acid | Dependent on conditions | Dependent on conditions | Introduction of polar groups and potential for hydrogen bonding, affecting chain interactions. |

This table is illustrative and based on established principles of polymer science. Actual experimental values may vary.

Surface Chemistry and Functionalization Strategies for Pentaerythritol Diacrylate Monostearate Based Matrices

Covalent Surface Modification of Polymeric Monoliths

Polymeric monoliths are continuous, porous structures that have gained significant attention as stationary phases in separation science. The covalent modification of the surface of these monoliths is a powerful approach to introduce a wide array of chemical functionalities. For a monolith based on pentaerythritol (B129877) diacrylate monostearate, the unreacted acrylate (B77674) groups and the inherent hydroxyl functionality serve as anchor points for such modifications.

One of the primary methods for surface modification is grafting , where new polymer chains are grown from the surface of the monolith. This can be achieved through techniques like "grafting-from" or "grafting-to". In the "grafting-from" approach, initiators are immobilized on the monolith surface, and subsequent polymerization of a monomer leads to the growth of polymer chains. For instance, the free hydroxyl groups on the pentaerythritol diacrylate monostearate backbone can be reacted with an initiator-containing molecule. A common technique is the use of atom transfer radical polymerization (ATRP), where an ATRP initiator is first attached to the surface.

Another significant covalent modification strategy involves the chemical transformation of the existing functional groups. The ester linkages in the this compound structure can be susceptible to hydrolysis under acidic or basic conditions, which would expose additional hydroxyl and carboxyl groups for further functionalization. However, a more controlled approach is to utilize the pendant acrylate groups that may not have participated in the initial polymerization. These vinyl groups can undergo a variety of addition reactions. For example, Michael addition with amine- or thiol-containing molecules can be used to introduce amino or sulfhydryl functionalities, respectively.

Surface photografting is another effective method for modifying polymer surfaces. mdpi.com This process can be used to introduce a variety of functional monomers onto the surface of a pre-formed monolith. mdpi.com For instance, a monolith could be soaked in a solution containing a photoinitiator and a functional monomer, and then irradiated with UV light to initiate grafting.

Table 1: Comparison of Covalent Surface Modification Techniques for Acrylate-Based Monoliths

| Modification Technique | Principle | Typical Reagents | Introduced Functionality | Advantages | Disadvantages |

| Atom Transfer Radical Polymerization (ATRP) Grafting | Controlled radical polymerization initiated from surface-bound initiators. | ATRP Initiators (e.g., α-bromoisobutyryl bromide), Monomers (e.g., acrylates, styrenes), Catalyst/Ligand (e.g., CuBr/bipyridine) | Diverse polymer brushes | Precise control over graft length and density, uniform grafting. | Requires multi-step synthesis for initiator immobilization, sensitive to impurities. |

| Michael Addition | Nucleophilic addition to the double bond of unreacted acrylate groups. | Amines (R-NH2), Thiols (R-SH) | Amino groups, Sulfhydryl groups | Mild reaction conditions, high efficiency. | Limited to nucleophiles that can react with acrylates. |

| Surface Photografting | UV-initiated polymerization of monomers onto the surface. | Photoinitiators (e.g., benzophenone), Functional monomers (e.g., acrylic acid, glycidyl (B131873) methacrylate) | Carboxylic acids, epoxides, etc. | Spatially controlled modification is possible with patterned light. mdpi.com | Can lead to less uniform grafting compared to controlled polymerization methods. |

Introduction of Specific Chemical Functionalities on Polymer Surfaces

The introduction of specific chemical functionalities onto the surface of a this compound-based polymer is essential for tailoring its interaction with the surrounding environment. The choice of functionality depends on the intended application of the material.

For applications requiring hydrophilicity , such as in aqueous-based chromatography or biocompatible coatings, the surface can be modified to introduce polar functional groups. This can be achieved by grafting hydrophilic polymers like poly(ethylene glycol) (PEG) or poly(2-hydroxyethyl methacrylate) (PHEMA). The free hydroxyl group of the this compound can be a convenient site for initiating such grafting. Alternatively, the ester groups can be hydrolyzed to create carboxylic acid and additional hydroxyl groups, both of which increase surface hydrophilicity.

Conversely, for applications in reversed-phase chromatography or as a hydrophobic coating, the inherent hydrophobicity imparted by the stearate (B1226849) chain can be further enhanced. This could be achieved by reacting the surface hydroxyl groups with long-chain alkyl halides or by grafting hydrophobic polymers like polystyrene.

The introduction of charged groups is another important modification. Carboxylic acid functionalities can be introduced by the hydrolysis of the ester groups or by grafting polymers like poly(acrylic acid). These groups will be negatively charged at neutral pH. Amine functionalities, which are positively charged at acidic pH, can be introduced via Michael addition of diamines to the residual acrylate groups or by grafting amine-containing polymers. The presence of charged groups can be utilized for ion-exchange applications.

Bioconjugation is a specialized form of functionalization where biomolecules such as enzymes, antibodies, or DNA are attached to the polymer surface. This requires the introduction of specific reactive groups that can form covalent bonds with the biomolecules under mild conditions. For example, the surface can be functionalized with N-hydroxysuccinimide (NHS) esters, which readily react with primary amines on proteins.

Table 2: Examples of Introduced Functionalities and Their Potential Applications

| Introduced Functionality | Method of Introduction | Resulting Surface Property | Potential Application |

| Hydroxyl (-OH) | Hydrolysis of ester groups; Grafting of PHEMA | Hydrophilic, Hydrogen bonding | Hydrophilic interaction liquid chromatography (HILIC), Biocompatible coatings |

| Carboxylic Acid (-COOH) | Hydrolysis of ester groups; Grafting of poly(acrylic acid) | Hydrophilic, Anionic | Ion-exchange chromatography, pH-responsive surfaces |

| Amine (-NH2) | Michael addition of diamines; Grafting of poly(ethyleneimine) | Hydrophilic, Cationic | Ion-exchange chromatography, Bioconjugation |

| Poly(ethylene glycol) (PEG) | "Grafting-from" or "grafting-to" | Hydrophilic, Protein resistant | Anti-fouling surfaces, Drug delivery |

| Alkyl Chains | Reaction of hydroxyls with alkyl halides | Hydrophobic | Reversed-phase chromatography, Hydrophobic coatings |

Interfacial Interactions in Hybrid Material Systems

When used as a matrix in a polymer-inorganic hybrid material , for instance, with silica (B1680970) or titania nanoparticles, the nature of the interface determines the dispersion of the nanoparticles and the mechanical and thermal properties of the composite. The long stearate chain of the this compound can provide a degree of compatibility with non-polar fillers. However, for polar inorganic fillers, the surface of the polymer may need to be modified to enhance adhesion. The introduction of hydroxyl or carboxylic acid groups can lead to the formation of hydrogen bonds or even covalent bonds with the surface of the inorganic nanoparticles.

In biocomposites , where the polymer matrix interacts with biological entities like cells or proteins, the interfacial interactions are of utmost importance. A surface functionalized with PEG chains can create a hydration layer that repels protein adsorption, leading to a "stealth" material that is less likely to be recognized by the immune system. nih.gov Conversely, surfaces can be functionalized with specific ligands to promote the adhesion of certain cells or the binding of target proteins.

The interfacial interactions can be studied using a variety of surface-sensitive techniques. Contact angle measurements can provide information about the hydrophobicity or hydrophilicity of the surface. X-ray photoelectron spectroscopy (XPS) can be used to determine the elemental composition and chemical states of the atoms on the surface, confirming the success of a functionalization reaction. Atomic force microscopy (AFM) can be employed to probe the surface topography and mechanical properties at the nanoscale.

Table 3: Interfacial Interactions in Hybrid Systems Based on Functionalized this compound Matrices

| Hybrid System Component | Polymer Surface Functionality | Primary Interfacial Interaction | Resulting Property |

| Silica Nanoparticles | Hydroxyl (-OH), Carboxylic Acid (-COOH) | Hydrogen bonding, Covalent bonds (silanization) | Improved nanoparticle dispersion, Enhanced mechanical strength |

| Gold Nanoparticles | Thiol (-SH) | Covalent Au-S bond | Stable immobilization of nanoparticles, Catalytic activity |

| Proteins | Poly(ethylene glycol) (PEG) | Steric repulsion, Reduced hydrophobic interaction | Protein resistance, Anti-fouling |

| Cells | Peptides (e.g., RGD) | Specific ligand-receptor binding | Enhanced cell adhesion and proliferation |

| Carbon Nanotubes | Stearate chain, Aromatic groups (via grafting) | van der Waals forces, π-π stacking | Improved load transfer, Electrical conductivity |

Advanced Analytical Methodologies for Characterization of Pentaerythritol Diacrylate Monostearate Polymers

Spectroscopic Analysis for Chemical Structure and Functional Groups

Spectroscopic methods are fundamental in verifying the chemical identity of the monomer and tracking its conversion into a polymer. These techniques probe the interactions of molecules with electromagnetic radiation to provide detailed information about atomic and molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like Pentaerythritol (B129877) diacrylate monostearate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's synthesis and purity. journalajocs.com

In the ¹H NMR spectrum of Pentaerythritol diacrylate monostearate, distinct signals corresponding to the different types of protons are expected. The acrylate (B77674) group protons typically appear in the 5.8-6.4 ppm range, while the protons on the methylene (B1212753) groups of the pentaerythritol core adjacent to the ester linkages would be observed further upfield. researchgate.net The long aliphatic chain of the stearate (B1226849) moiety would produce a large, complex signal in the 1.2-1.6 ppm region, with the methylene group alpha to the carbonyl appearing around 2.3 ppm.

¹³C NMR spectroscopy complements the proton data by providing a spectrum where each unique carbon atom gives a distinct signal. journalajocs.com The carbonyl carbons of the acrylate and stearate esters would have characteristic shifts in the 165-175 ppm region. The sp² carbons of the acrylate double bond would be found between 128 and 132 ppm, while the carbons of the central quaternary pentaerythritol core and the long stearate chain would populate the upfield region of the spectrum. spectrabase.com Analysis of related compounds like Pentaerythritol triacrylate and tetraacrylate aids in the assignment of these signals. chemicalbook.comnih.govradtech.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is a representation based on typical chemical shifts for the constituent functional groups.

| Functional Group | Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| Acrylate | CH₂= | 5.8 - 6.1 |

| =CH- | 6.1 - 6.4 | |

| C=O | 165 - 167 | |

| CH₂= | 128 - 130 | |

| =CH- | 130 - 132 | |

| Stearate | α-CH₂ | 2.2 - 2.4 |

| -(CH₂)₁₅- | 1.2 - 1.4 | |

| -CH₃ | 0.8 - 0.9 | |

| C=O | 172 - 174 | |

| Pentaerythritol Core | -CH₂-O- | 4.1 - 4.3 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.gov Key absorptions include a strong band around 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester groups. journalajocs.com

Other significant peaks include those for the C=C stretching of the acrylate groups at approximately 1635 cm⁻¹, the C-O stretching vibrations in the 1150-1250 cm⁻¹ region, and the C-H stretching of the long alkyl stearate chain just below 3000 cm⁻¹. chemicalbook.comresearchgate.net The presence of a broad O-H stretching band around 3400 cm⁻¹ would indicate the free hydroxyl group on the pentaerythritol core. journalajocs.comnist.gov During polymerization, the intensity of the peak at ~1635 cm⁻¹ (C=C) will decrease, which can be monitored to follow the reaction progress.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |

|---|---|---|---|

| ~3400 | O-H Stretch | Hydroxyl | journalajocs.com |

| 2850-2960 | C-H Stretch | Alkyl (Stearate) | nih.gov |

| 1720-1740 | C=O Stretch | Ester Carbonyl | journalajocs.comnih.gov |

| ~1635 | C=C Stretch | Acrylate | chemicalbook.com |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations and is highly complementary to FTIR. mdpi.com It is particularly effective for detecting non-polar bonds, making it an excellent tool for analyzing the C=C double bonds in the acrylate moieties of this compound. horiba.com The Raman spectrum shows a strong, sharp peak for the C=C stretch around 1640 cm⁻¹. mdpi.com

A key advantage of Raman spectroscopy is its ability to be used in real-time to monitor the kinetics of polymerization. mdpi.comresearchgate.net As the monomer converts to polymer, the C=C bonds are consumed, leading to a decrease in the intensity of the corresponding Raman signal. horiba.comuwo.ca By ratioing the intensity of this reactive peak to a stable internal reference peak within the molecule (e.g., a C-C or C-O bond), the degree of monomer conversion can be accurately quantified over time. mdpi.com Furthermore, Raman spectroscopy is insensitive to water, making it suitable for analyzing emulsion or solution polymerizations. horiba.com

Table 3: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group | Significance |

|---|---|---|---|

| ~1640 | C=C Stretch | Acrylate | Strong signal, ideal for monitoring polymerization. mdpi.com |

| ~1730 | C=O Stretch | Ester Carbonyl | Complements FTIR data. |

| 1440-1460 | CH₂ Bend | Alkyl Chain | Characteristic of the stearate group. |

Thermal Analysis for Phase Transitions and Stability

Thermal analysis techniques are crucial for determining the operational limits and processing conditions of polymeric materials. mdpi.com By monitoring the physical and chemical changes in a material as a function of temperature, methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on the thermal properties of this compound-based polymers. researchgate.netresearchgate.net

Differential Scanning Calorimetry is a primary technique used to investigate the thermal behavior of polymers, identifying phase transitions such as the glass transition (T_g), melting (T_m), and crystallization (T_c). hu-berlin.de The method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de For polymers, the glass transition appears as a step change in the heat capacity, while melting and crystallization are observed as endothermic and exothermic peaks, respectively. hu-berlin.de

In the context of polymers containing pentaerythritol derivatives, DSC is used to understand how structural modifications, such as the incorporation of different co-monomers or modifiers, affect their thermal properties. mdpi.com For instance, in studies of bio-based copolyesters modified with pentaerythritol, DSC analysis revealed that increasing the concentration of certain co-monomers could significantly lower the melting and crystallization temperatures, indicating a disruption of the crystalline structure. mdpi.com The glass transition temperature, however, might be only slightly affected by changes in co-monomer content. mdpi.com This type of analysis is vital for tuning the polymer's properties for specific applications. The energy associated with exothermic peaks during polymerization can also be used to determine the degree of monomer conversion. nih.govunesp.br

Table 1: Representative DSC Data for Pentaerythritol-Modified Copolyesters (Note: Data is illustrative of the analysis type and based on findings for related polymer systems)

| Co-monomer Content (mol%) | Glass Transition (T_g, °C) | Crystallization (T_c, °C) | Melting (T_m, °C) | Melting Enthalpy (ΔH_m, J/g) |

| 10 | -54.1 | 28.2 | 59.5 | 42.3 |

| 20 | -51.6 | 10.1 | 42.1 | 35.7 |

| 30 | -49.2 | -9.1 | 19.5 | 27.1 |

| 40 | -48.1 | N/A | N/A | N/A |

Data adapted from studies on poly(butylene adipate-co-butylene itaconate) copolyesters modified with pentaerythritol. mdpi.com

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is the primary method for evaluating the thermal stability of materials. mdpi.comnih.gov A TGA curve plots mass loss against temperature, from which key parameters like the onset of decomposition and the temperature of maximum degradation rate can be determined. mdpi.com The derivative of the TGA curve (DTG) is often plotted to more clearly identify the temperatures at which the most significant weight loss occurs. researchgate.net

Table 2: Representative TGA Data for Pentaerythritol-Modified Copolyesters (Note: Data is illustrative of the analysis type and based on findings for related polymer systems)

| Co-monomer Content (mol%) | Temperature at 5% Weight Loss (T_d-5%, °C) | Temperature at 10% Weight Loss (T_d-10%, °C) | Temperature of Max. Decomposition (T_max, °C) |

| 0 | 344.7 | 363.3 | 396.1 |

| 10 | 338.4 | 357.6 | 391.2 |

| 20 | 329.5 | 351.2 | 387.9 |

| 30 | 320.1 | 345.8 | 382.5 |

| 50 | 261.1 | 302.4 | 375.4 |

Data adapted from studies on poly(butylene adipate-co-butylene itaconate) copolyesters modified with pentaerythritol. mdpi.com

Chromatographic Performance Evaluation of this compound-Based Stationary Phases

Monolithic stationary phases synthesized from this compound (PEDAS) have been developed for use in micro-liquid chromatography (μLC) and capillary electrochromatography (CEC). nih.gov The performance of these materials is evaluated based on their ability to separate complex mixtures efficiently.

The efficiency of a chromatographic column is often measured by its theoretical plate height (H), where a smaller value indicates higher efficiency and sharper peaks. Research has demonstrated the fabrication of poly(PEDAS) monoliths via photo-induced polymerization. nih.gov In comparative studies, poly(PEDAS) monoliths were shown to be effective stationary phases, though their performance could be enhanced. nih.gov For instance, copolymerizing PEDAS with trimethylolpropane (B17298) tris(3-mercaptopropionate) (TPTM) to form a poly(PEDAS-co-TPTM) monolith resulted in improved morphology and permeability. nih.gov This enhanced monolith exhibited lower plate heights compared to the pure poly(PEDAS) monolith, indicating better separation efficiency. nih.gov The improved performance of the copolymer was demonstrated by its ability to successfully separate a tryptic digest of four proteins, identifying 66 unique peptides, highlighting its potential in proteomic analysis. nih.gov

Table 3: Comparison of Plate Heights for Poly(PEDAS) and Poly(PEDAS-co-TPTM) Monoliths

| Analyte | Poly(PEDAS) Monolith Plate Height (μm) | Poly(PEDAS-co-TPTM) Monolith Plate Height (μm) |

| Thiourea | 37.9 | 17.7 |

| Toluene | 19.1 | 15.7 |

| Naphthalene | 21.3 | 16.2 |

| Biphenyl | 23.5 | 16.8 |

Data derived from research on polymeric monolithic columns for μLC. nih.gov

In capillary electrochromatography (CEC), the movement of the mobile phase is primarily driven by electroosmotic flow (EOF). nih.gov EOF originates from the surface charge on the inner wall of the capillary, and its magnitude and direction can be controlled by modifying this surface. nih.govresearchgate.net The ability to manipulate the EOF is critical for optimizing separations. researchgate.net

While specific studies on EOF control using pure PEDAS monoliths are not detailed, the principle relies on the chemistry of the stationary phase and the capillary wall. The surface of a fused-silica capillary possesses silanol (B1196071) groups, which are typically deprotonated at neutral to high pH, creating a negative surface charge and EOF towards the cathode. nih.gov A PEDAS-based polymer monolith can influence the EOF through its own functional groups and by physically shielding the capillary's silanol groups. The presence of ester groups and a terminal hydroxyl group on the PEDAS molecule, along with any residual silanol groups, would allow for EOF to be modulated by adjusting the mobile phase pH and ionic strength. For instance, at low pH, the EOF can be suppressed or even reversed, which is a common strategy for separating various analytes. nih.gov

Mixed-mode chromatography (MMC) utilizes stationary phases that exhibit more than one type of interaction with analytes, such as hydrophobic, electrostatic, and hydrophilic interactions. nih.govnih.gov This approach is particularly effective for separating complex mixtures containing compounds with diverse physicochemical properties, which are often challenging to resolve using single-mode chromatography. nih.govmdpi.com

A stationary phase based on this compound is inherently suited for mixed-mode chromatography. The long alkyl chain of the monostearate component provides strong hydrophobic character, enabling reversed-phase retention mechanisms. Simultaneously, the diacrylate backbone and the unreacted hydroxyl group on the pentaerythritol core can participate in polar interactions, such as hydrogen bonding or dipole-dipole interactions (hydrophilic interaction liquid chromatography, or HILIC). This combination of functionalities allows the stationary phase to separate analytes based on both their hydrophobicity and polarity. By adjusting mobile phase conditions, such as solvent composition and pH, chromatographers can modulate the dominant interaction mechanism to achieve optimal selectivity and resolution for complex samples. nih.govresearchgate.net

Emerging Characterization Techniques for Complex Polymeric Systems

The characterization of complex polymeric systems, such as those derived from this compound, presents significant analytical challenges. The inherent complexity arises from broad molecular weight distributions, intricate chain architectures, and the potential for varied compositions and end-group functionalities. free.fr To unravel these structural details, researchers are increasingly turning to emerging and advanced analytical methodologies that offer higher resolution, sensitivity, and more comprehensive information than traditional techniques. rsc.org These methods often involve the powerful synergy of hyphenated techniques, advanced mass spectrometry, innovative nuclear magnetic resonance spectroscopy, and sophisticated rheological analysis.

A primary challenge in analyzing polymers is their polydispersity, meaning they consist of a range of molecules with different molecular weights, and often, varied compositions and topologies. free.fr Advanced techniques are crucial for moving beyond average properties to understand the unique species within a polymer ensemble.

Hyphenated Analytical Techniques

Hyphenation, the online coupling of two or more analytical instruments, provides a multidimensional view of polymeric materials in a single analysis. perkinelmer.com This approach enhances efficiency, increases sample throughput, and yields a greater depth of information compared to standalone methods. perkinelmer.comtandfonline.com

Evolved Gas Analysis (EGA): A powerful hyphenated approach for studying the thermal stability and decomposition of polymers involves coupling a Thermogravimetric Analyzer (TGA) with spectroscopic or spectrometric detectors. perkinelmer.com

TGA-FTIR (Fourier Transform Infrared Spectroscopy): As a polymer sample is heated in the TGA, its weight loss is continuously measured, indicating decomposition temperatures. Simultaneously, the evolved gases are transferred to an FTIR spectrometer, which identifies the functional groups of the decomposition products in real-time. This provides insights into the degradation mechanism of the polymer backbone and side chains. acs.org

TGA-MS (Mass Spectrometry): Coupling a TGA with a mass spectrometer allows for the detection of very low levels of volatile impurities and decomposition products. perkinelmer.com This is particularly useful for safety analyses and quality control. perkinelmer.com

TGA-IR-GC/MS: For the most comprehensive analysis, a three-part hyphenation of TGA, IR, and Gas Chromatography-Mass Spectrometry (GC/MS) can be employed. This formidable combination allows for the separation, identification, and quantification of trace-level components in the evolved gases, which is invaluable for understanding a material's complete composition, including additives and contaminants. perkinelmer.com

Chromatography-Mass Spectrometry: The coupling of separation techniques with mass spectrometry is essential for analyzing the complex mixtures typical of polymers.

Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS): The hyphenation of Size-Exclusion Chromatography (SEC) with high-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful tool for precision polymer analysis. rsc.org SEC separates the polymer molecules based on their hydrodynamic volume, and the subsequent MS analysis provides absolute molecular weight determination and structural information for each fraction. free.frrsc.org This technique is instrumental in verifying polymer structures, determining molecular weight distributions, and investigating polymerization kinetics. rsc.org For complex copolyesters, comprehensive two-dimensional liquid chromatography (LCxLC) hyphenated with HRMS can characterize the interrelation between end-group functionalities, molar mass, and chemical composition in a single analysis. chromatographyonline.com

Table 1: Overview of Hyphenated Techniques for Polymer Characterization

| Hyphenated Technique | Principle | Information Obtained | Application to Pentaerythritol-based Acrylate Polymers |

| TGA-FTIR | Measures weight loss with temperature while identifying evolved gases by IR spectroscopy. acs.org | Thermal stability, decomposition temperatures, identification of gaseous breakdown products. acs.org | Understanding thermal degradation pathways of the acrylate and stearate moieties. |

| TGA-MS | Measures weight loss with temperature while identifying evolved gases by mass spectrometry. perkinelmer.com | High-sensitivity detection of volatile impurities and decomposition products. perkinelmer.com | Detecting residual monomers or low-level additives. |

| SEC-ESI-MS | Separates polymer chains by size, followed by ionization and mass analysis of the fractions. rsc.org | Absolute molecular weight distribution, structural verification, end-group analysis. rsc.org | Determining the distribution of stearate groups and the precise mass of different oligomers. |

| LC-IMS-MS | Separates by liquid chromatography, followed by gas-phase separation based on size, shape, and charge, then mass analysis. chromatographyonline.com | Separation of isomers, investigation of higher-order molecular architectures, and polymer conformation. | Distinguishing between structural isomers and analyzing complex branched structures. |

Advanced Mass Spectrometry (MS)

Recent developments in mass spectrometry have made it an increasingly indispensable tool for polymer science, offering unparalleled accuracy in mass determination. free.fr

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are crucial for the confirmation of monomer and oligomer structures and the precise determination of end-group functionalities. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are effective for characterizing polymers, revealing molecular weight distribution and end-group nature. nih.gov For high molecular weight polyesters, on-plate alkaline degradation prior to MALDI HRMS analysis can be used to cut long chains into detectable oligomers, enabling detailed characterization. nih.gov

Tandem Mass Spectrometry (MS/MS): This technique allows for the structural interrogation of individual macromolecular chains. By selecting a specific polymer ion and fragmenting it, MS/MS provides detailed insights into polymer sequence, side-chain composition, and end-group functionalities.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): The addition of ion mobility spectrometry (IMS) to an MS workflow introduces a gas-phase separation step based on the molecule's size, shape, and charge. This is particularly powerful for analyzing complex polymer mixtures, separating isomers, and investigating higher-order molecular architectures that would be indistinguishable by mass alone. chromatographyonline.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of polymer characterization, providing detailed information on molecular structure, composition, and dynamics. numberanalytics.comcreative-biostructure.com

Multidimensional NMR Spectroscopy: Two-dimensional (2D) NMR techniques are powerful for analyzing complex polymer structures by correlating the signals from different nuclei. numberanalytics.com

COSY (Correlation Spectroscopy): Identifies correlations between coupled protons, helping to map out the spin systems within the polymer structure. numberanalytics.com